Acid red 119

Description

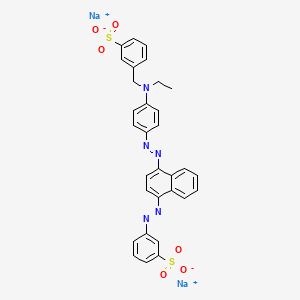

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGVRMLIQVFLPE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N5Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890000 | |

| Record name | C.I Acid Red 119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-06-9, 12220-20-1 | |

| Record name | Acid Red 119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I Acid Red 119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Red 119: Molecular Structure, Properties, and Experimental Applications

This technical guide provides a comprehensive overview of Acid Red 119, a synthetic dye with significant applications in research and various industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, alongside methodologies for its experimental use.

Core Molecular and Chemical Data

This compound is classified as a double azo dye.[1][2][3] Its chemical structure is characterized by the presence of two azo groups (-N=N-) connecting aromatic rings. This structure is responsible for its characteristic red color.

Molecular Formula: C₃₁H₂₅N₅Na₂O₆S₂[1][4]

IUPAC Name: Disodium 3-((ethyl(4-((4-((3-sulfophenyl)azo)-1-naphthalenyl)azo)phenyl)amino)methyl)benzenesulfonate[5]

Synonyms: Acid Red V, Weak Acid Red Brown V, C.I. This compound[2][6]

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 637.67 g/mol | [1][2] |

| CAS Number | 12220-20-1 (Deprecated), 70210-06-9 | [1][2][5] |

| Appearance | Red to dark red powder | [4] |

| Solubility | Soluble in water and alcohol; Insoluble in ether | [4] |

| Stability | Stable under acidic conditions; Less stable in alkaline environments | [4] |

Experimental Protocols

This compound is utilized in various experimental contexts, particularly in wastewater treatment studies to assess the efficacy of different removal techniques. Below are detailed methodologies for coagulation/flocculation and adsorption experiments.

Coagulation/Flocculation for Dye Removal

This protocol outlines a typical batch experiment to determine the efficiency of a coagulant in removing this compound from an aqueous solution.[7]

Materials:

-

This compound stock solution (e.g., 1000 mg/L)

-

Coagulant (e.g., Ferric Chloride Sludge - FCS, Polyaluminium Chloride Sludge - PACS)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Jar testing apparatus

-

Spectrophotometer

Procedure:

-

Prepare a series of beakers with a known concentration of this compound solution (e.g., 200 mg/L) from the stock solution.

-

Adjust the initial pH of the solutions to desired levels (e.g., ranging from 3 to 12) using HCl or NaOH.

-

Add varying dosages of the coagulant to each beaker (e.g., 50, 100, 150, 200 mg/L).

-

Subject the beakers to a rapid mixing phase (e.g., 120 rpm for 3 minutes) in the jar testing apparatus to ensure dispersion of the coagulant.

-

Follow with a slow mixing phase (e.g., 40 rpm for 20 minutes) to promote floc formation.

-

Allow the flocs to settle for a specified period (e.g., 30 minutes).

-

Carefully collect the supernatant from each beaker.

-

Measure the final dye concentration in the supernatant using a spectrophotometer at the maximum absorbance wavelength of this compound.

-

Calculate the dye removal efficiency for each condition.

Adsorption Studies for Dye Removal

This protocol describes a batch adsorption experiment to evaluate the capacity of an adsorbent material to remove this compound.[8][9]

Materials:

-

This compound stock solution

-

Adsorbent material (e.g., dried sewage sludge, activated carbon)

-

Shaker or magnetic stirrer

-

pH meter

-

Centrifuge or filtration apparatus

-

Spectrophotometer

Procedure:

-

Prepare this compound solutions of varying initial concentrations (e.g., 50, 100, 150, 200 mg/L).

-

Adjust the pH of each solution to the desired value.

-

Add a fixed amount of the adsorbent (e.g., 1 g/L) to each solution.

-

Agitate the mixtures at a constant speed and temperature for a predetermined contact time (e.g., 60 minutes) to reach equilibrium.

-

Separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the final concentration of this compound in the liquid phase using a spectrophotometer.

-

Calculate the amount of dye adsorbed per unit mass of the adsorbent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the coagulation-flocculation experiment described above.

Applications

Beyond its use in wastewater treatment research, this compound has several industrial and scientific applications:

-

Textile and Leather Dyeing: It is used to impart a red color to materials such as wool, polyamide, and silk.[2][6]

-

Biological Staining: In the biomedical field, it can be employed as a cell stain, although specific protocols are less commonly documented in readily available literature.[4]

-

Paper and Ink Production: It also finds use as a colorant in the manufacturing of paper and inks.[10]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chembk.com [chembk.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|CAS NO.12220-20-1/70210-06-9 [chinainterdyes.com]

- 7. A comparison study on this compound dye removal using two different types of waterworks sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. krishnadyes.net [krishnadyes.net]

Synonyms and alternative names for C.I. Acid Red 119

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 119 is a synthetic disazo dye that sees primary application in the dyeing of textiles, leather, and paper.[1] In the biomedical field, it is also recognized for its use as a biological stain. This technical guide provides a detailed overview of C.I. This compound, including its various synonyms and alternative names, key chemical and physical properties, and a representative protocol for its application in histological staining. It is important to note that while the toxicological effects of this dye have been a subject of study, particularly in the context of its bioremediation, there is no information available in the current scientific literature linking C.I. This compound to specific cellular signaling pathways.

Synonyms and Alternative Names

C.I. This compound is known by a multitude of synonyms and trade names, which can often be a source of confusion in research and application. The following table provides a comprehensive list of these alternative designations.

| Primary Designations | Synonyms & Trade Names |

| C.I. This compound | Acid Maroon LFS |

| C.I. 262085 | Acid Milling Bordeaux C |

| CAS No: 12220-20-1 | This compound 125% |

| CAS No: 70210-06-9 | Acid Red No 11 |

| Acid Red V | Airedale Red Brown VBM |

| Weak Acid Red Brown V | Akacid Bordeaux S 125% |

| Alto Milling Red Brown V 100% | |

| Aminyl Red Brown F-VL | |

| Best Acid Milling Red Brown V | |

| Chenitan Maroon V | |

| Doracid Red Brown V | |

| Everacid Red Brown N-V | |

| Haricid Maroon V 150% | |

| Intrapel Bordeaux F- |

Chemical and Physical Properties

A summary of the key quantitative data for C.I. This compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₅N₅Na₂O₆S₂ | [1] |

| Molecular Weight | 637.67 g/mol | [1] |

| C.I. Number | 262085 | [1] |

| CAS Numbers | 12220-20-1, 70210-06-9 | [1] |

| Solubility | Soluble in water. | |

| Appearance | Red powder. |

Experimental Protocol: Histological Staining

I. Materials

-

C.I. This compound powder

-

Distilled water

-

Glacial acetic acid

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Hematoxylin (B73222) (e.g., Harris's or Mayer's)

-

Acid alcohol (1% HCl in 70% ethanol)

-

Scott's tap water substitute or other bluing agent

-

Mounting medium

II. Preparation of Staining Solution

-

Stock Solution (1% w/v): Dissolve 1 g of C.I. This compound powder in 100 mL of distilled water.

-

Working Solution (0.5% w/v): Dilute the stock solution 1:1 with distilled water. Add 0.5 mL of glacial acetic acid per 100 mL of working solution to achieve an acidic pH, which enhances staining.

III. Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Hydrate in 70% ethanol for 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Immerse in a filtered hematoxylin solution for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate briefly in acid alcohol (1-3 seconds).

-

Wash in running tap water.

-

Blue the sections in Scott's tap water substitute or an equivalent for 1-2 minutes.

-

Wash in running tap water.

-

-

Counterstaining with C.I. This compound:

-

Immerse slides in the 0.5% C.I. This compound working solution for 3-5 minutes. The optimal time may need to be determined empirically.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each) and 100% ethanol (2 changes, 1 minute each).

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

IV. Expected Results

-

Nuclei: Blue/Purple

-

Cytoplasm, Muscle, Keratin: Shades of red

-

Collagen: May stain a lighter shade of red or remain unstained, depending on the tissue and differentiation.

Logical Workflow for Histological Staining

The following diagram illustrates the sequential steps involved in the histological staining protocol using C.I. This compound.

References

An In-depth Technical Guide to Acid Red 119 (CAS Number: 12220-20-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Red 119, a synthetic dye with applications spanning various industrial and scientific fields. The information presented herein is intended to support research, development, and safety protocols involving this compound.

Physicochemical Properties

This compound is a red to dark red powdery substance.[1] It is a double azo class dye with the C.I. No. 262085.[2][3][4][5]

| Property | Value | References |

| CAS Number | 12220-20-1 (also cited as 70210-06-9) | [2][5][6][7][8][9] |

| Molecular Formula | C₃₁H₂₅N₅Na₂O₆S₂ | [2][4][6][7][8][9] |

| Molecular Weight | 637.67 g/mol (also cited as 673.7 g/mol ) | [2][4][6][7][8][9] |

| Appearance | Red to dark red powder | [1][3][5][6][9] |

| Hue | Bordeaux | [3][5] |

| Solubility | Soluble in water and alcohol; insoluble in ether | [1][3][5][10][11] |

| Purity | ≥95% - 99% | [10][12][13][14] |

| pH | 6-7 (1% Solution) | [10] |

| Stability | Stable under acidic pH conditions and normal temperatures and pressures; less stable in alkaline environments. | [1][9] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazo coupling reactions.[2] The general manufacturing method is as follows:

-

Diazotization: 3-Aminobenzenesulfonic acid is diazotized.

-

First Coupling: The resulting diazonium salt is coupled with Naphthalen-1-amine.

-

Second Diazotization: The product from the first coupling is then diazotized again.

-

Second Coupling: The final step involves coupling this product with 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid.[2]

This reaction requires careful control of temperature, reaction time, stirring, and pH.[1]

Caption: Synthesis pathway of this compound.

Applications

This compound is a versatile dye used across several industries:

-

Textile Industry: It is widely used for dyeing and printing on protein fibers like wool and silk, as well as polyamides like nylon.[2][11][12][14][15][16]

-

Leather Industry: The dye imparts vibrant red shades to various leather goods.[1][2][3][10][11][12][14][15][16][17]

-

Paper Industry: It is used to add red color to paper products.[1][10][11][12][17]

-

Inks: The dye is suitable for manufacturing red inks for industrial and printing applications.[11][12][17]

-

Cosmetics: It is used in the formulation of red tones for some beauty and personal care products.[11][12][17]

-

Biomedical Field: It can be used as a cell stain in laboratory settings.[1]

-

Research: Some studies suggest potential as an anticancer agent and kinase inhibitor, though this is not a primary application.[7] It has also been used in wastewater treatment studies and as a cross-linking agent in kinetic studies.[18]

Toxicological and Safety Information

Hazard Identification:

-

Causes skin irritation (H315).[19]

-

Causes serious eye irritation (H319).[19]

-

May cause respiratory irritation (H335).[19]

-

Harmful if swallowed, may cause gastrointestinal irritation.[9]

Safety Precautions and Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[9][19] Facilities should have an eyewash fountain and safety shower.[9][19]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling.[9][19] Avoid contact with skin, eyes, and clothing.[9][19] Do not eat, drink, or smoke when using this product.[20]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[9][19] Keep away from incompatible substances like strong oxidizing and reducing agents.[9]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9][19]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[9][19]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[9][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][19]

Experimental Protocols

A recent study investigated the hepatotoxic effects of this compound on the freshwater fish Channa punctata. The following protocols are based on this research.[21][22][23]

5.1. Acute Toxicity Study in Channa punctata

-

Objective: To evaluate the toxic potential of this compound by assessing DNA damage, biochemical alterations, and histopathological changes in liver tissue.[21][22][23]

-

Test Substance: this compound (CAS No. 12220-20-1), purity 100%.[22]

-

Experimental Design:

-

Fish were divided into three groups: a control group (water only) and two experimental groups.

-

Experimental groups were exposed to two sub-lethal concentrations of this compound: 15.90 mg/L and 31.81 mg/L.[21][22][23]

-

The exposure duration was 96 hours.

-

Liver tissue samples were collected at 24, 48, 72, and 96 hours post-exposure.[21][22][23]

-

-

Parameters Assessed:

-

Genotoxicity: DNA damage in liver cells.

-

Oxidative Stress: Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.[21][22][23]

-

Enzymatic Activity: Superoxide dismutase (SOD) and glutathione-S-transferase (GST) activities.[21][22][23]

-

Histopathology: Microscopic examination of liver tissue for structural anomalies.[21][22][23]

-

Caption: Workflow for hepatotoxicity study of this compound.

5.2. Summary of Experimental Findings

-

DNA Damage: Fish exposed to this compound showed a significant, time-dependent increase in DNA damage compared to the control group.[21][23]

-

Oxidative Stress: The level of MDA was markedly higher in the exposed groups, indicating increased oxidative stress.[21][22][23]

-

Enzyme Activity: SOD and GST enzymatic activities were significantly reduced in exposed fish.[21][22][23]

-

Histopathology: Liver tissues of exposed fish revealed structural anomalies, including sinusoid dilation, erythrocytic infiltration, congested portal veins, and vacuolization.[21][22][23]

The study concluded that this compound induces genotoxic effects, potentially mediated by oxidative stress mechanisms.[21][22][23]

References

- 1. chembk.com [chembk.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. dyeschemical.com [dyeschemical.com]

- 5. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 6. sdinternational.com [sdinternational.com]

- 7. This compound | 12220-20-1 | MAA22020 | Biosynth [biosynth.com]

- 8. Acid Red V 150% 119 for Leather, Paper, Wool [ritan-chemical.com]

- 9. cncolorchem.com [cncolorchem.com]

- 10. This compound Manufacturer in Mumbai, this compound Exporter [dyestuff.co.in]

- 11. indiamart.com [indiamart.com]

- 12. Acid Dyes - this compound at Best Prices for Textile Professionals [dyesandpigments.co.in]

- 13. Buy this compound Dyes at Best Price, Industrial Dye Supplier Mumbai [oswaludhyog.net]

- 14. 119 Red Acid Dyes Manufacturer, Supplier in Mumbai, Maharashtra [khatauvalabhdas.com]

- 15. Skyacido® this compound - Buy this compound dyefor silk, acid dyes red 119 for wool, acid dyes for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 16. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 17. auracolorchemindustry.com [auracolorchemindustry.com]

- 18. This compound, Technical grade Dye content | CymitQuimica [cymitquimica.com]

- 19. aksci.com [aksci.com]

- 20. milkflouk.com [milkflouk.com]

- 21. Evaluation of Hepatotoxic effects of azo dye this compound in freshwater fish Channa punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]

The Core Mechanism of Acid Red 119 Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies associated with Acid Red 119 staining, a technique primarily utilized for the detection and visualization of proteins. By delving into the molecular interactions, experimental protocols, and quantitative parameters, this document serves as a valuable resource for professionals in research and drug development.

Fundamental Principles of this compound Staining

This compound is a synthetic, water-soluble, red-colored double azo dye.[1][2][3] Its utility in a biological research context, particularly for protein visualization, is predicated on the fundamental principles of electrostatic and hydrophobic interactions. As an acidic dye, this compound carries a negative charge, which is central to its staining mechanism.

The core of the staining process lies in the electrostatic attraction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino acid residues of proteins.[1][4] In an acidic environment, the amino groups of basic amino acids, such as lysine (B10760008) and arginine, become protonated, conferring a net positive charge to the protein.[5] This positively charged protein surface then readily binds the anionic this compound dye molecules.

In addition to electrostatic interactions, non-covalent, non-polar, or hydrophobic interactions also contribute to the binding of this compound to proteins.[4] This dual-interaction mechanism ensures a robust and reliable staining of a wide range of proteins.

The staining process is typically reversible, allowing for subsequent analytical procedures, such as immunoblotting, without interference from the dye.[1][6] The reversibility is achieved by altering the pH to a neutral or slightly basic level, which deprotonates the amino groups of the proteins, thereby disrupting the electrostatic interactions and releasing the dye.[4]

Quantitative Data for Protein Staining

The efficiency and reliability of protein staining with acidic dyes like this compound are influenced by several quantitative parameters. The following table summarizes key data points, primarily derived from studies on the analogous and widely used acidic dye, Ponceau S, due to the limited specific quantitative data available for this compound in research applications. These parameters provide a strong foundational understanding for optimizing this compound staining protocols.

| Parameter | Typical Value/Range | Notes |

| Dye Concentration | 0.1% (w/v) | A common starting concentration for preparing the staining solution.[6] |

| Acid Concentration | 5% (v/v) Acetic Acid | Creates an acidic environment to protonate protein amino groups, enhancing electrostatic interactions.[6] |

| Staining Time | 1 - 10 minutes | The duration of incubation with the staining solution.[2][6] |

| Destaining Solution | Distilled water, 0.1N NaOH, or TBS-T | Used to remove background staining and for complete reversal of the stain.[4][6] |

| Detection Limit | ~100-200 ng of protein | The approximate minimum amount of protein detectable with this type of stain.[2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving acidic dye protein staining. These protocols are based on the principles of Ponceau S staining and can be adapted for this compound.

Staining of Proteins on Western Blot Membranes

This protocol is designed to visualize proteins transferred to nitrocellulose or PVDF membranes after gel electrophoresis to confirm transfer efficiency.

Materials:

-

This compound Staining Solution (0.1% w/v this compound in 5% v/v acetic acid)

-

Distilled water

-

Membrane with transferred proteins

-

Orbital shaker

Procedure:

-

Following the transfer of proteins from the gel to the membrane, briefly wash the membrane with distilled water for approximately one minute with gentle agitation.[6]

-

Completely cover the membrane with the this compound staining solution.[6]

-

Incubate the membrane on an orbital shaker at room temperature for a minimum of one minute.[6]

-

Rinse the membrane with distilled water until the background staining is removed and the protein bands are clearly visible as red bands.[6]

-

For complete destaining and to proceed with subsequent immunodetection, wash the membrane three times for five minutes each with 5 mL of TBS-T or your preferred western blot washing buffer.[6]

General In-Gel Protein Staining

This protocol outlines the general steps for staining proteins within a polyacrylamide gel.

Materials:

-

Polyacrylamide gel with separated proteins

-

Fixation Solution (e.g., 40% methanol, 10% acetic acid)

-

This compound Staining Solution (concentration may need optimization)

-

Destaining Solution (e.g., 10% acetic acid)

-

Orbital shaker

Procedure:

-

After electrophoresis, place the gel in a clean container.

-

Add enough Fixation Solution to completely submerge the gel and incubate for 30-60 minutes on an orbital shaker. This step fixes the proteins within the gel matrix.

-

Discard the Fixation Solution and wash the gel with distilled water.

-

Add the this compound Staining Solution and incubate for at least one hour with gentle agitation.

-

Remove the staining solution and add the Destaining Solution. Gently agitate until the background is clear and the protein bands are distinct.

Visualizations

Signaling Pathway of Staining Mechanism

Caption: Molecular interaction pathway of this compound with proteins.

Experimental Workflow for Western Blot Staining

Caption: Workflow for staining western blot membranes with this compound.

Logical Relationship of Staining Components

Caption: Key components and their relationship in this compound staining.

References

- 1. conductscience.com [conductscience.com]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Basic Principles Of Acid Dyes - Industry News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 6. bitesizebio.com [bitesizebio.com]

Safety data sheet and handling precautions for Acid Red 119

An In-depth Technical Guide to the Safe Handling of Acid Red 119

This guide provides comprehensive safety data and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough overview of safe laboratory practices.

Chemical and Physical Properties

This compound is a red, odorless powder. It is a double azo dye used in the textile, leather, and paper industries for coloration.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Synonyms | C.I. This compound, Acid Red V, Weak Acid Red Brown V | [1][4] |

| CAS Number | 12220-20-1, 70210-06-9 | [1][5] |

| Molecular Formula | C₃₁H₂₅N₅Na₂O₆S₂ | [1][5] |

| Molecular Weight | 637.67 g/mol | [1][5] |

| Appearance | Red Powder | [2][5] |

| Odor | Odorless | [5] |

| Melting Point | >320°C | [6] |

| Solubility | Soluble in water | [2] |

| pH | 7.5 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[6]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[6]

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[5]

-

Eye Contact: Causes serious eye irritation, which may result in redness, pain, or severe eye damage.[6]

-

Skin Contact: Causes skin irritation, which may be characterized by itching, scaling, reddening, or blistering.[6]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[5]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[6]

-

Use a local exhaust ventilation system or a chemical fume hood to control airborne dust levels.[5]

-

An eyewash station and a safety shower must be readily accessible in the work area.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is mandatory when handling this compound.

Caption: PPE selection guide for handling this compound.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Minimize dust generation and accumulation.[5]

-

Wash hands thoroughly after handling the substance and before breaks.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

-

Use non-sparking tools and take precautionary measures against static discharge if working with large quantities of powder.[8]

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

-

Protect from direct sunlight and heat sources.[9]

-

Store away from strong oxidizing agents.[5]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure.

Caption: Workflow for emergency first-aid procedures.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with large amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Get medical aid if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release and Disposal

Spill Cleanup Protocol

-

Evacuate: Keep unprotected personnel away from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Avoid generating dust.[5][6]

-

Clean-up: Vacuum or sweep up the material using a method that does not disperse dust into the air. Place the collected material into a suitable, labeled container for disposal.[5][6]

-

Decontaminate: Clean the spill area thoroughly.

-

PPE: Use proper personal protective equipment as outlined in Section 3.2 during cleanup.[5]

Caption: General workflow for spill cleanup.

Waste Disposal

-

Disposal must be in accordance with local, state, and federal regulations.

-

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]

-

Entrust disposal to a licensed waste disposal company.

Toxicological and Ecological Information

Toxicological Data

Quantitative data on acute toxicity (LD50/LC50) for this compound is largely unavailable in the provided safety data sheets.[5][6] It is not listed as a carcinogen by IARC, NTP, or OSHA.[6] However, mutagenicity data has been reported.[5] Symptoms of overexposure can include irritation to the skin, eyes, and respiratory system, and may lead to serious illness.[6]

Ecological Data

There is no specific data available regarding the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound.[6] It is advised to prevent the product from entering drains, waterways, or soil to avoid environmental contamination.[6][8]

Stability and Reactivity

| Parameter | Description | Reference |

| Reactivity | Not available. | [6] |

| Chemical Stability | Stable under recommended storage and handling conditions. | [5][8] |

| Possibility of Hazardous Reactions | No known hazardous reactions. | [8] |

| Conditions to Avoid | Dust generation, excess heat, sources of ignition. | [5][6] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | [5][8] |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides. | [5][6] |

This guide is intended for informational purposes for a professional audience and should be used in conjunction with a complete Safety Data Sheet provided by the supplier. Always perform a risk assessment before undertaking any new procedures involving this chemical.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. aksci.com [aksci.com]

- 7. lociforensics.nl [lociforensics.nl]

- 8. kochcolor.com [kochcolor.com]

- 9. krishnadyes.net [krishnadyes.net]

The Biomedical Application of Acid Red 119 as a Cell Stain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119, a double azo dye, is a synthetic colorant with applications spanning various industries.[1] In the biomedical field, it is recognized for its properties as an acid dye, which allows it to serve as a counterstain in histological preparations.[2] As an anionic dye, this compound binds to cationic (basic) components within cells, primarily proteins located in the cytoplasm and extracellular matrix.[2] This characteristic makes it suitable for providing contrast to nuclear stains, thereby enabling the visualization of cellular morphology. Beyond its role as a simple stain, emerging research suggests potential anticancer properties of this compound, including the induction of apoptosis. However, this guide will focus on its application as a cell stain for microscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₂₅N₅Na₂O₆S₂ |

| Molecular Weight | 637.67 g/mol |

| CAS Number | 12220-20-1 / 70210-06-9 |

| Appearance | Red to dark red powder |

| Solubility | Soluble in water and alcohol |

Data sourced from[1]

Mechanism of Action as a Cell Stain

The primary mechanism by which this compound functions as a cell stain is through electrostatic interactions. As an acid dye, it carries a net negative charge and is therefore attracted to positively charged components within the cell. These interactions are fundamental to its role as a cytoplasmic counterstain in standard histological procedures.

dot

Experimental Protocols

While specific, validated protocols for the use of this compound as a standalone cell stain are not widely documented in peer-reviewed literature, a general protocol for its use as a cytoplasmic counterstain in histology can be adapted. The following is a representative protocol based on the general principles of using acid dyes in conjunction with a nuclear stain like hematoxylin (B73222).[2]

General Protocol for this compound as a Cytoplasmic Counterstain:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% alcohol for 3 minutes each.

-

Transfer through two changes of 95% alcohol for 3 minutes each.

-

Transfer to 70% alcohol for 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining (with Hematoxylin):

-

Stain in a standard hematoxylin solution (e.g., Harris' or Mayer's) for 5-15 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% acid alcohol with brief dips until the cytoplasm is pale pink.

-

Wash in running tap water.

-

"Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute) for 1-2 minutes until nuclei turn blue.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining with this compound:

-

Prepare a working solution of this compound (exact concentration may require optimization, starting with a 0.1-1% w/v solution in distilled water with a small addition of acetic acid to lower the pH).

-

Immerse slides in the this compound solution for 1-5 minutes. Staining time will depend on the desired intensity.

-

Briefly wash in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through graded alcohols (95% and 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

dot

Cellular Uptake and Localization

The uptake of sulfonated azo dyes, such as this compound, by living cells is generally believed to occur through endocytosis.[3] Once internalized, these dyes may localize to lysosomes.[3] For its application as a histological stain on fixed and permeabilized tissues, the dye has direct access to intracellular components.

Cytotoxicity

Data on the in vitro cytotoxicity of this compound on mammalian cell lines is limited in the context of its use as a cell stain. Studies on other azo dyes have indicated potential cytotoxic and genotoxic effects at certain concentrations.[4] For live-cell imaging applications, it would be crucial to determine the non-toxic concentration range of this compound for the specific cell type being investigated. Standard cytotoxicity assays, such as the MTS or neutral red uptake assays, could be employed for this purpose.[5]

Data Presentation

Currently, there is a lack of published quantitative data specifically detailing the performance of this compound as a cell stain (e.g., optimal concentrations for different cell types, staining indices, or photostability). Researchers are encouraged to perform optimization experiments to determine these parameters for their specific applications.

Conclusion

This compound holds potential as a cytoplasmic counterstain in histology due to its properties as an acid dye. While detailed protocols and performance data are not extensively available, the general principles of acid dye staining can be applied. Further research is needed to fully characterize its utility as a cell stain, including its fluorescent properties, optimal staining conditions for various cell types and tissues, and its potential for use in live-cell imaging. As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

References

- 1. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines [pubmed.ncbi.nlm.nih.gov]

Spectral Properties and Absorption Maxima of Acid Red 119: A Technical Guide

This technical guide provides an in-depth overview of the spectral properties of Acid Red 119, with a focus on its absorption maxima. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize this dye in their work.

Spectral Data

This compound is a diazo dye used in various industrial applications, including textiles and leather.[1][2] Its spectral characteristics are crucial for its quantification and for studying its behavior in different chemical and biological systems. The absorption of light by this compound in the ultraviolet-visible (UV-Vis) range is characterized by a distinct peak, the wavelength of which is referred to as the maximum absorption wavelength (λmax).

Table 1: Absorption Maxima (λmax) of this compound

| Parameter | Value | Solvent/Conditions |

| λmax | ~510-520 nm | Aqueous solution |

Experimental Protocols for Spectral Analysis

The determination of the absorption spectrum and molar absorption coefficient of a dye like this compound is a standard procedure in spectrophotometry. The following are detailed methodologies for these key experiments.

2.1. Determination of Maximum Absorption Wavelength (λmax)

This protocol outlines the steps to determine the λmax of this compound.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

This compound powder

-

Appropriate solvent (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.

-

Preparation of a Dilute Solution: Prepare a dilute solution from the stock solution that has an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range.

-

Sample Measurement: Rinse the cuvette with the dilute this compound solution and then fill it. Place the sample cuvette in the spectrophotometer.

-

Spectral Scan: Scan the absorbance of the solution over a range of wavelengths in the visible region (e.g., 400 nm to 700 nm).

-

λmax Determination: The wavelength at which the highest absorbance is recorded is the λmax.

2.2. Determination of Molar Absorption Coefficient (ε)

The molar absorption coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined using the Beer-Lambert Law (A = εbc).

Procedure:

-

Prepare a Series of Standard Solutions: From the stock solution of this compound, prepare a series of dilutions with known concentrations.

-

Measure Absorbance at λmax: Set the spectrophotometer to the predetermined λmax of this compound. Measure the absorbance of each of the standard solutions, using the pure solvent as a blank.

-

Plot a Calibration Curve: Create a plot of absorbance versus concentration for the standard solutions. According to the Beer-Lambert Law, this should yield a linear relationship.

-

Calculate the Molar Absorption Coefficient: The slope of the calibration curve will be equal to the molar absorption coefficient (ε) if the path length (b) of the cuvette is 1 cm. The units for ε are typically L mol⁻¹ cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the spectral properties of this compound.

Caption: Workflow for determining λmax and molar absorptivity.

References

Methodological & Application

Application Notes and Protocols: Acid Red 119 Staining for Histological Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119, a synthetic diazo dye, is a versatile anionic stain traditionally used in the textile and leather industries.[1][2] In the realm of biomedical research, its properties as an acid dye make it a candidate for histological applications, particularly for the visualization of cytoplasmic and extracellular matrix components.[3] This document provides a detailed protocol for the use of this compound as a counterstain in histological sections, analogous to the application of other acid dyes like Eosin or Acid Fuchsin. Its strong affinity for basic cellular elements allows for robust staining of cytoplasm, muscle, and collagen, providing clear differentiation from nuclear structures.

Principles of the Method

The staining mechanism of this compound, like other acid dyes, is primarily based on electrostatic interactions. In an acidic solution, the anionic sulfonic acid groups of the dye molecule form ionic bonds with the cationic amino groups of proteins in the tissue, such as those abundant in cytoplasm and collagen. The pH of the staining solution is a critical factor, as an acidic environment increases the number of positively charged sites in the tissue, thereby enhancing dye binding and staining intensity. Differentiation, the process of controlled destaining, is typically achieved with a weak acid or alcoholic solution to remove excess, non-specifically bound dye and improve contrast.

Materials and Reagents

-

This compound (C.I. 262085)

-

Distilled or deionized water

-

Glacial Acetic Acid

-

Harris' Hematoxylin (or other suitable nuclear stain)

-

Acid Alcohol (e.g., 1% HCl in 70% ethanol)

-

Ammonia (B1221849) water or Scott's tap water substitute (for bluing)

-

Graded series of ethanol (B145695) (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Permanent mounting medium

-

Coplin jars or staining dishes

-

Microscope slides with paraffin-embedded tissue sections (5 µm thickness recommended)

-

Microscope

Experimental Protocol

This protocol outlines the procedure for using this compound as a cytoplasmic counterstain following nuclear staining with hematoxylin.

Deparaffinization and Rehydration of Sections

-

Immerse slides in two changes of xylene or xylene substitute for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% ethanol for 2 minutes.

-

Hydrate through 70% ethanol for 2 minutes.

-

Rinse gently in running tap water for 5 minutes.

Nuclear Staining

-

Immerse slides in Harris' Hematoxylin for 5-10 minutes.

-

Rinse briefly in running tap water.

-

Differentiate in 1% acid alcohol with 1-2 quick dips.

-

Rinse immediately in running tap water.

-

Blue the sections in ammonia water or Scott's tap water substitute for 30-60 seconds.

-

Wash in running tap water for 5 minutes.

This compound Counterstaining

-

Prepare a 0.5% (w/v) stock solution of this compound in distilled water.

-

To create the working solution, add 1 ml of glacial acetic acid to 99 ml of the 0.5% this compound stock solution. Mix well.

-

Immerse slides in the this compound working solution for 3-5 minutes. Staining time may be adjusted to achieve desired intensity.

-

Briefly rinse in a 1% acetic acid solution to differentiate and remove excess stain.

-

Rinse in distilled water.

Dehydration and Mounting

-

Dehydrate the sections rapidly through 95% ethanol (2 changes, 1 minute each).

-

Dehydrate in 100% ethanol (2 changes, 2 minutes each).

-

Clear in two changes of xylene or xylene substitute for 5 minutes each.

-

Mount the coverslip with a permanent mounting medium.

Expected Results

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, keratin: Shades of Red

-

Collagen: Pink to Red

-

Erythrocytes: Bright Red

Quantitative Data Summary

While specific quantitative studies using this compound in histology are not widely published, its application can be adapted for quantitative analysis of tissue components, particularly in the assessment of fibrosis where collagen deposition is a key feature.[4][5][6] The following table provides an illustrative example of how quantitative data from this compound-stained sections could be presented. Image analysis software (e.g., ImageJ, CellProfiler) can be used to segment and quantify the area of positive staining.

| Sample Group | Treatment | Mean Stained Area (%) (Collagen/Fibrosis) | Standard Deviation | p-value (vs. Control) |

| Control | Vehicle | 5.2 | ± 1.8 | - |

| Test Compound A | 10 mg/kg | 15.8 | ± 3.5 | < 0.01 |

| Test Compound B | 10 mg/kg | 8.1 | ± 2.1 | > 0.05 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow of the this compound staining protocol.

Caption: Mechanism of this compound staining.

References

Acid Red 119: Not a Recognized Cytoplasmic Counterstain in Mainstream Research

Despite a comprehensive search of available scientific literature and supplier databases, there is no evidence to suggest that Acid Red 119 is utilized as a cytoplasmic counterstain in biological research, including histology, immunohistochemistry, or drug development. The primary applications for this dye appear to be in the textile, leather, and paper industries.

Researchers, scientists, and drug development professionals seeking a cytoplasmic counterstain will need to consider established and validated alternatives. This compound, a double azo dye, is primarily documented for its properties in dyeing materials such as wool, polyamide, and silk.[1][2] Its chemical and physical properties, including its solubility in water and lightfastness, are well-characterized for industrial purposes.[3][4][5] However, its interaction with biological tissues and its suitability for microscopic visualization in a research setting have not been described in the reviewed literature.

Established Alternatives for Cytoplasmic Counterstaining

For researchers in need of a red cytoplasmic counterstain, several well-documented options are available. The choice of counterstain often depends on the primary stain used and the specific cellular components to be visualized. Commonly used red counterstains include:

-

Eosin (B541160): One of the most common counterstains in histology, used in the hematoxylin (B73222) and eosin (H&E) stain. It stains the cytoplasm and extracellular matrix in varying shades of pink and red.

-

Nuclear Fast Red (Kernechtrot): Provides a red to pink staining of nuclei and can also lightly stain the cytoplasm. It is often used as a counterstain in immunohistochemistry and in-situ hybridization.

-

Neutral Red: A supravital stain that can be used to stain the cytoplasm of living cells red. It is also used as a nuclear and cytoplasmic counterstain in some histological preparations.

-

Safranin: Commonly used in microbiology for the Gram stain, it can also be used as a red counterstain in some histological protocols, particularly for cartilage and mucin.

General Principles of Cytoplasmic Counterstaining

The fundamental principle behind cytoplasmic counterstaining involves the use of an anionic (acidic) dye that binds to cationic (basic) components within the cytoplasm, such as proteins. This provides a contrasting color to the nuclear stain (typically a blue or purple hematoxylin), allowing for clear differentiation of cellular compartments. The selection of a suitable counterstain and the optimization of the staining protocol are critical for achieving high-quality, reproducible results.

A generalized workflow for immunohistochemistry, which often includes a counterstaining step, is outlined below.

References

- 1. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. krishnadyes.net [krishnadyes.net]

- 4. This compound Manufacturer in Mumbai, this compound Exporter [dyestuff.co.in]

- 5. colorantsgroup.com [colorantsgroup.com]

Application of Red Dyes in Fibrosis Assessment: A Focus on Sirius Red Staining

A Note on Nomenclature: While the query specified "Acid Red 119," the standard and extensively validated red dye for collagen staining and fibrosis assessment in scientific research is Sirius Red (also known as Direct Red 80). This compound is a different compound primarily used in the textile and leather industries. This document will focus on the application of Sirius Red, as it is the scientifically accepted method for the user's stated purpose.

Introduction

Fibrosis is the pathological accumulation of extracellular matrix (ECM) components, primarily collagen, leading to the scarring and hardening of tissue. The accurate quantification of collagen deposition is crucial for understanding the progression of fibrotic diseases and for evaluating the efficacy of anti-fibrotic therapies. Picro-Sirius Red staining is a cornerstone technique in histology for the visualization and quantification of collagen fibers.[1][2] This method utilizes the anionic dye Sirius Red, which specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens (types I to V), in combination with picric acid, which enhances the staining specificity.[3][4][5]

When viewed under bright-field microscopy, collagen fibers appear red on a pale yellow background.[6] A key advantage of Sirius Red staining is its ability to enhance the natural birefringence of collagen when viewed under polarized light. This property allows for the differentiation of collagen fiber thickness and maturity, with thicker, more mature fibers appearing yellow to orange, and thinner, less cross-linked fibers appearing green.[6][7]

For a more comprehensive analysis of tissue composition, Sirius Red is often used in conjunction with Fast Green FCF. This dual-staining method, known as Sirius Red/Fast Green, allows for the simultaneous staining and quantification of collagen (red) and non-collagenous proteins (green) within the same sample.[3][8][9]

Principle of the Assay

The Sirius Red/Fast Green assay is based on the differential binding properties of the two dyes. Sirius Red, a strong anionic dye, aligns with the parallel polypeptide chains of the collagen triple helix.[3] In contrast, the smaller Fast Green molecule binds to the positively charged groups of non-collagenous proteins through electrostatic interactions.[3][4] Following staining, the unbound dye is washed away, and the bound dyes can be eluted from the tissue. The absorbance of the eluate is then measured at two different wavelengths (typically 540 nm for Sirius Red and 605 nm for Fast Green) to quantify the amount of collagen and non-collagenous protein, respectively.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from Sirius Red-based assays for fibrosis assessment.

Table 1: Spectrophotometric Quantification of Collagen and Non-Collagenous Proteins

| Parameter | Wavelength (nm) | Typical Optical Density (OD) / µg Protein |

| Sirius Red (Collagen) | 540 | 0.0378 |

| Fast Green (Non-collagenous Proteins) | 605 | 0.00204 |

| Correction Factor for Fast Green at 540 nm | - | 29.1% of OD at 605 nm |

Note: The color equivalence values are illustrative and may vary based on the specific protocol and spectrophotometer used.[5] The correction factor is necessary because Fast Green has some absorbance at 540 nm.[3][5]

Table 2: Example Quantification of Myocardial Fibrosis

| Tissue Region | Condition | Percentage of Fibrosis (%) |

| Right Ventricle (RV) | Control | 1.36 ± 0.09 |

| Right Ventricle (RV) | Monocrotaline (MCT) Induced PH | 3.02 ± 0.20 |

| Left Ventricle (LV) | Control | 1.21 ± 0.20 |

| Left Ventricle (LV) | Monocrotaline (MCT) Induced PH | 2.72 ± 0.19 |

| Septum | Control | 1.00 ± 0.07 |

| Septum | Monocrotaline (MCT) Induced PH | 2.50 ± 0.17 |

Data adapted from a study on pulmonary hypertension (PH)-induced myocardial fibrosis, quantified using automated analysis of Picro-Sirius Red stained sections.[10]

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Tissue Sections

This protocol is designed for the qualitative and quantitative assessment of collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)[6]

-

Acidified Water (0.5% acetic acid in distilled water)[6]

-

Weigert's Hematoxylin (optional, for nuclear counterstaining)

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%, 50%)

-

Distilled water

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Nuclear Counterstaining (Optional):

-

Stain nuclei with Weigert's hematoxylin.

-

Wash slides in running tap water for 10 minutes.[6]

-

-

Staining:

-

Immerse slides in Picro-Sirius Red solution and incubate for 60 minutes at room temperature.[6] This ensures near-equilibrium staining.

-

-

Washing:

-

Wash slides in two changes of acidified water.[6]

-

-

Dehydration and Mounting:

Expected Results:

-

Bright-field Microscopy: Collagen fibers will be stained red, and the background will be pale yellow. Nuclei, if stained, will be black.[6]

-

Polarized Light Microscopy: Larger collagen fibers will exhibit a bright yellow or orange birefringence, while thinner fibers will appear green.[6][7]

Protocol 2: Sirius Red/Fast Green Staining for Cultured Cell Layers and Tissue Sections

This protocol allows for the differential staining and subsequent quantification of collagen and non-collagenous proteins.

Materials:

-

Sirius Red/Fast Green Staining Solution

-

Dye Extraction Buffer

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 10% neutral buffered formalin, Kahle fixative for frozen sections)[4]

Procedure for Staining:

-

Sample Preparation:

-

Staining:

-

Washing:

-

Carefully aspirate the staining solution.

-

Rinse the stained sample repeatedly with distilled water until the water runs clear.[4]

-

-

Microscopic Observation (Optional):

Procedure for Quantification:

-

Dye Elution:

-

After the washing step, add a known volume of Dye Extraction Buffer to each sample.

-

Gently agitate until the color is completely eluted from the sample.[5]

-

-

Spectrophotometry:

-

Transfer the eluted dye solution to a microplate or cuvette.

-

Read the optical density (OD) at 540 nm (for Sirius Red) and 605 nm (for Fast Green).[5]

-

-

Calculation of Protein Amounts:

Visualizations

Signaling Pathway in Fibrosis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis in many tissues. Upon ligand binding, TGF-β receptors activate the Smad signaling cascade, leading to the transcription of pro-fibrotic genes, including those for collagen synthesis.

Caption: TGF-β signaling pathway in fibrosis.

Experimental Workflow for Fibrosis Assessment

The following diagram illustrates the general workflow for assessing tissue fibrosis using Sirius Red staining, from sample preparation to data analysis.

References

- 1. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]

- 2. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chondrex.com [chondrex.com]

- 5. chondrex.com [chondrex.com]

- 6. med.emory.edu [med.emory.edu]

- 7. stainsfile.com [stainsfile.com]

- 8. Fast Green/Sirius Red Protocol For Leica ST5020 Automated Stainer [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Staining Collagen and Muscle Fibers with Acid Red 119

For Researchers, Scientists, and Drug Development Professionals

Introduction

The differential staining of collagen and muscle fibers is a cornerstone of histological analysis in various fields, including pathology, tissue engineering, and drug development. It allows for the assessment of tissue architecture, the extent of fibrosis, and the evaluation of therapeutic interventions. While several well-established methods exist, this document explores the potential application of Acid Red 119 for this purpose, alongside detailed protocols for standard comparative techniques.

This compound is an anionic azo dye, soluble in water and alcohol, with a known affinity for proteinaceous materials, extensively used in the textile and leather industries[1][2]. Its chemical properties suggest its potential as a histological stain for collagen and muscle fibers, similar to other acid dyes like Acid Fuchsin and Ponceau S. This document provides a proposed protocol for the use of this compound, based on the principles of established trichrome staining methods. For comparative purposes and to provide robust, validated alternatives, detailed protocols for the classic Van Gieson and Masson's Trichrome stains are also included.

Principle of Differential Staining with Anionic Dyes

Trichrome staining methods rely on the differential binding of anionic dyes of varying molecular sizes to tissue components of different densities. In an acidic solution, tissue proteins become cationic and attract the anionic dye molecules. The general principle involves a sequence of staining and differentiation steps. A red anionic dye of smaller molecular weight first permeates and stains all protein-rich structures, including cytoplasm, muscle, and collagen. Subsequently, a polyacid (e.g., phosphomolybdic or phosphotungstic acid) is applied. This large molecule is thought to act as a differentiating agent, removing the red dye from the more porous collagen fibers while the denser muscle and cytoplasm retain it. Finally, a larger, typically blue or green, anionic dye is applied, which then stains the now accessible collagen fibers.

Experimental Protocols

This section provides detailed protocols for a proposed this compound staining method and the established Van Gieson and Masson's Trichrome techniques. It is crucial for researchers to note that the this compound protocol is investigational and will require optimization.

Protocol 1: Proposed this compound Trichrome Stain (Investigational)

This protocol is designed based on the principles of Masson's Trichrome, substituting the primary red dye with this compound.

A. Solutions and Reagents

| Reagent | Preparation |

| Bouin's Solution | Saturated aqueous Picric Acid (75 ml), Formalin (37-40%) (25 ml), Glacial Acetic Acid (5 ml) |

| Weigert's Iron Hematoxylin | Solution A: Hematoxylin (1g) in 95% Ethanol (100 ml). Solution B: 29% Ferric Chloride in water (4 ml), distilled water (95 ml), concentrated HCl (1 ml). Mix equal parts of A and B before use. |

| This compound Solution | This compound (0.5 g), distilled water (100 ml), Glacial Acetic Acid (1 ml) |

| Phosphomolybdic Acid | Phosphomolybdic Acid (1 g) in distilled water (100 ml) |

| Aniline Blue Solution | Aniline Blue (2.5 g), distilled water (100 ml), Glacial Acetic Acid (2 ml) |

| 1% Acetic Acid | Glacial Acetic Acid (1 ml) in distilled water (99 ml) |

B. Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

-

Mordanting: For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56-60°C to improve staining quality. Rinse in running tap water until the yellow color disappears.

-

Nuclear Staining: Stain in Weigert's Iron Hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.

-

Primary Staining: Stain in this compound solution for 10-15 minutes. Rinse in distilled water.

-

Differentiation: Differentiate in 1% Phosphomolybdic Acid for 10-15 minutes, or until collagen is decolorized.

-

Counterstaining: Without rinsing, transfer directly to Aniline Blue solution and stain for 5-10 minutes.

-

Final Rinse: Rinse briefly in 1% Acetic Acid for 1-2 minutes.

-

Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous medium.

C. Expected Results

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Blue

Protocol 2: Van Gieson Stain (Established Method)

A simple and rapid one-step method for differentiating collagen and muscle.

A. Solutions and Reagents

| Reagent | Preparation |

| Weigert's Iron Hematoxylin | As described in Protocol 1. |

| Van Gieson's Solution | 1% aqueous Acid Fuchsin (5 ml), Saturated aqueous Picric Acid (95 ml). |

B. Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

-

Nuclear Staining: Stain in Weigert's Iron Hematoxylin for 10 minutes. Rinse in running tap water for 5-10 minutes.

-

Collagen and Muscle Staining: Stain in Van Gieson's solution for 3-5 minutes.[3][4]

-

Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount. A quick rinse in 95% alcohol after staining can improve differentiation.

C. Expected Results

-

Nuclei: Black/Blue-black

-

Collagen: Bright Red/Pink

-

Muscle, Cytoplasm, Erythrocytes: Yellow

Protocol 3: Masson's Trichrome Stain (Established Method)

A widely used multi-step method providing excellent differentiation and vibrant colors.

A. Solutions and Reagents

| Reagent | Preparation |

| Bouin's Solution | As described in Protocol 1. |

| Weigert's Iron Hematoxylin | As described in Protocol 1. |

| Biebrich Scarlet-Acid Fuchsin | Biebrich Scarlet (0.9 g), Acid Fuchsin (0.1 g), distilled water (100 ml), Glacial Acetic Acid (1 ml). |

| Phosphomolybdic/Phosphotungstic Acid | 5% Phosphomolybdic Acid in distilled water, or a mix of 2.5% Phosphomolybdic Acid and 2.5% Phosphotungstic Acid. |

| Aniline Blue Solution | Aniline Blue (2.5 g), distilled water (100 ml), Glacial Acetic Acid (2 ml). |

| 1% Acetic Acid | As described in Protocol 1. |

B. Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate to distilled water.

-

Mordanting: Mordant in Bouin's solution for 1 hour at 56-60°C. Rinse in running tap water until the yellow color disappears.[5][6]

-

Nuclear Staining: Stain in Weigert's Iron Hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.[5][7]

-

Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. Rinse in distilled water.[5]

-

Differentiation: Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.[5][8]

-

Collagen Staining: Transfer directly to Aniline Blue solution and stain for 5-10 minutes.[5]

-

Final Rinse: Rinse briefly in 1% Acetic Acid for 2-5 minutes.[5]

-

Dehydration and Mounting: Dehydrate rapidly, clear in xylene, and mount.

C. Expected Results

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Blue

Summary of Staining Protocols and Expected Outcomes

| Feature | Proposed this compound | Van Gieson Stain | Masson's Trichrome |

| Principle | Multi-step Trichrome | One-step Trichrome | Multi-step Trichrome |

| Collagen Color | Blue | Red/Pink | Blue |

| Muscle/Cytoplasm Color | Red | Yellow | Red |

| Nuclei Color | Black | Black | Black |

| Complexity | High (Optimization needed) | Low | High |

| Differentiation | Excellent (Theoretical) | Good | Excellent |

Applications in Drug Development

The ability to clearly visualize and quantify collagen deposition is critical in various stages of drug development.

-

Fibrosis Research: In diseases characterized by excessive collagen deposition, such as liver cirrhosis, pulmonary fibrosis, and cardiac fibrosis, these staining methods are essential for evaluating the efficacy of anti-fibrotic therapies.

-

Oncology: The tumor microenvironment, rich in collagen, plays a crucial role in cancer progression and metastasis. Staining can help in understanding the stromal response to anti-cancer drugs.

-

Wound Healing Studies: Assessing the quality and organization of collagen during the healing process is vital for developing new wound healing agents.

-

Biomaterial and Tissue Engineering: Evaluating the host tissue response to implanted biomaterials, including the extent of fibrous encapsulation, is a key part of biocompatibility testing.

Conclusion

While this compound is not yet a standard histological stain, its properties as an anionic dye make it a promising candidate for the differential staining of collagen and muscle. The proposed protocol offers a starting point for researchers to explore its utility. For routine and validated analysis, the Van Gieson and Masson's Trichrome stains remain the gold standards, providing reliable and reproducible results for the assessment of tissue morphology in both basic research and drug development. Researchers are encouraged to optimize the proposed this compound protocol and compare its performance against these established methods.

References

- 1. This compound Dyes Manufacturers and Suppliers from Mumbai [aciddye.net]

- 2. krishnadyes.net [krishnadyes.net]

- 3. stainsfile.com [stainsfile.com]

- 4. newcomersupply.com [newcomersupply.com]

- 5. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

- 6. healthsciences.usask.ca [healthsciences.usask.ca]

- 7. stainsfile.com [stainsfile.com]

- 8. Masson’s Trichrome staining for histology [protocols.io]

Application Notes: Acid Red 119 for Total Protein Quantification on Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of total protein on western blot membranes is a critical step for reliable protein expression analysis. Total Protein Normalization (TPN) is increasingly recognized as a more robust method than relying on housekeeping proteins, as it accounts for variations in sample loading and transfer efficiency across the entire lane.[1][2][3] While Ponceau S is a commonly used reversible stain for TPN, alternative dyes are of interest for potentially improved sensitivity and linearity.

Acid Red 119 is an anionic diazo dye.[4][5] Its chemical properties suggest its potential as a reversible stain for detecting proteins on nitrocellulose and polyvinylidene fluoride (B91410) (PVDF) membranes. The staining mechanism is based on the electrostatic and hydrophobic interactions between the negatively charged dye molecules and the positively charged amino acid residues of proteins, as well as non-polar regions. This application note provides a comprehensive, though theoretical, protocol for the use of this compound for total protein quantification on membranes.

Disclaimer: The following protocols and data are provided as a starting point for methodology development and have been adapted from established procedures for similar anionic dyes. Optimization of reagent concentrations, incubation times, and destaining procedures is highly recommended for specific applications and membrane types.

Quantitative Data Summary